molecular formula C8H11NO B098021 2-Methoxy-3-methylaniline CAS No. 18102-30-2

2-Methoxy-3-methylaniline

Cat. No. B098021
CAS RN: 18102-30-2
M. Wt: 137.18 g/mol
InChI Key: FMLJHAHJVYPRAV-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylaniline is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-methylaniline contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

2-Methoxy-3-methylaniline has a density of 1.0±0.1 g/cm3 and a boiling point of 227.0±20.0 °C at 760 mmHg . It has a flash point of 95.2±15.0 °C . The compound is typically found in a liquid or solid or semi-solid form .

Scientific Research Applications

Pharmaceutical Research

2-Methoxy-3-methylaniline is utilized in pharmaceutical research for the synthesis of various compounds. Its derivative nature allows it to be a precursor in the preparation of indoles, indazoles, and quinoline antiviral agents . These structures are significant due to their presence in numerous therapeutic drugs that treat a range of diseases from infections to cancers.

Agricultural Chemistry

In the field of agriculture, 2-Methoxy-3-methylaniline serves as a building block for the synthesis of pesticides and herbicides. Its reactivity with other organic compounds can lead to the formation of substances that help protect crops from pests and diseases, contributing to increased agricultural productivity .

Materials Science

This compound finds applications in materials science, particularly in the development of new polymeric materials. It can be incorporated into polymers to alter their electrical and physical properties, making them suitable for use in a variety of industrial applications .

Chemical Synthesis

2-Methoxy-3-methylaniline is involved in multistep synthesis processes in organic chemistry. It can undergo various reactions such as nitration, bromination, and acylation, which are fundamental in constructing complex organic molecules .

Environmental Science

In environmental science, substituted polyanilines, which can be derived from 2-Methoxy-3-methylaniline, are studied for their potential in sensors and electrochromic display devices. These applications are crucial for monitoring environmental parameters and for the development of sustainable technologies .

Analytical Chemistry

The compound is used as an analytical standard in chromatography techniques for the determination of analytes in complex mixtures. Its well-defined properties allow for accurate and precise measurements, which are essential in analytical procedures .

Biochemistry

2-Methoxy-3-methylaniline plays a role in biochemistry research, particularly in the study of enzyme reactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a valuable tool for probing biochemical processes .

Safety and Hazards

2-Methoxy-3-methylaniline is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLJHAHJVYPRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495171
Record name 2-Methoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylaniline

CAS RN

18102-30-2
Record name 2-Methoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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